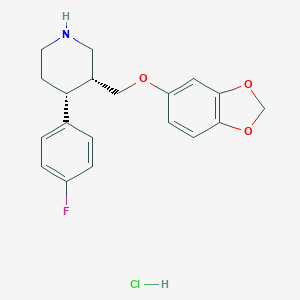

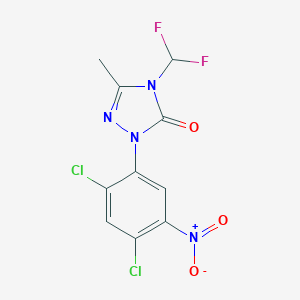

![molecular formula C9H8N2O2 B169822 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-50-5](/img/structure/B169822.png)

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

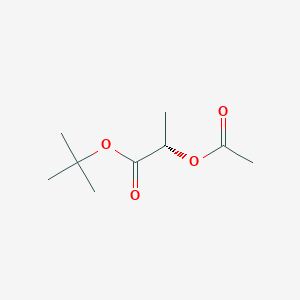

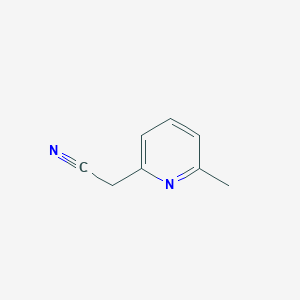

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3, making it an attractive strategy for cancer therapy .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 176.058577502 g/mol and the monoisotopic mass is also 176.058577502 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde are not detailed in the retrieved sources .Physical And Chemical Properties Analysis

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a topological polar surface area of 55 Ų . The complexity of the compound is computed to be 198 .Applications De Recherche Scientifique

Application 1: Cancer Therapy

- Scientific Field : Oncology

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application/Experimental Procedures : The specific derivative compound 4h was found to exhibit potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Results/Outcomes : The FGFR1–4 IC50 values of compound 4h were 7, 9, 25, and 712 nM, respectively . This suggests that 4h could be a promising lead compound for further optimization .

Application 2: Modulation of 5-HT1B Receptors

- Scientific Field : Neuroscience

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to modulate 5-HT1B receptors, which are known to influence psychostimulant reward and incentive motivation in rodents .

- Methods of Application/Experimental Procedures : The specific derivative compound CP94253 was used as a 5-HT1B receptor agonist in a study investigating the effects of this compound on the acquisition and expression of methamphetamine conditioned place preference (CPP) in C57BL/6 male mice .

- Results/Outcomes : The study did not provide specific quantitative data or statistical analyses in the snippet. For more detailed results, I recommend consulting the original research article .

Application 3: Scientific Research Use Only

- Scientific Field : General Research

- Summary of the Application : The compound “5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde” is available for scientific research use only . It is not intended for medical, clinical diagnosis or treatment, food and cosmetics, etc .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not provided in the snippet . For safety and health, it is recommended to wear laboratory clothes, disposable gloves and masks when handling the compound .

- Results/Outcomes : The specific results or outcomes obtained from the use of this compound in scientific research were not provided in the snippet .

Safety And Hazards

Orientations Futures

The future directions for the research and development of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Additionally, their potential as immunomodulators targeting JAK3 could be explored further .

Propriétés

IUPAC Name |

5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYWKVXCWDXHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570886 |

Source

|

| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |

CAS RN |

17288-50-5 |

Source

|

| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

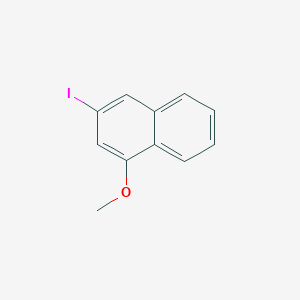

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)